molecular formula C6H8F3NO B177231 (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 127223-93-2

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No. B177231
CAS RN: 127223-93-2
M. Wt: 167.13 g/mol
InChI Key: OPFMBYIQGSJDOB-ONEGZZNKSA-N
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Description

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound commonly known as DMATF. It is a fluorinated analog of the common organic compound dimethylacetamide (DMA). DMATF is a colorless liquid with a wide range of applications in the fields of chemistry and biochemistry. DMATF is a versatile and important compound for many scientific research applications, including synthesis of pharmaceuticals, biodegradable polymers, and other materials.

Scientific Research Applications

C–H⋯F Hydrogen Bond and Vinyl C–H Vibrations

  • A study by Vdovenko et al. (2013) analyzed the infrared spectra of DMTBN and its deuterated analog. It revealed intramolecular and intermolecular hydrogen bonds in these enaminoketones, influencing C–F vibrations and confirming the (EZ) conformer's stability over the (EE) one.

Synthesis and Structure of Arylhydrazones

  • The work by Jiang & Zhu (2008) involved synthesizing trifluoromethyl-containing arylhydrazones using DMTBN and aromatic diazonium salts. X-ray diffraction analysis was used to discuss non-covalent interactions in the crystal structure of these compounds.

Synthesis of Trifluoromethyl Ketones

  • Research by Baraznenok et al. (1998) investigated reactions of DMTBN with triflic anhydride or POCl3, leading to the formation of CF3 substituted 3-aryl- or 3-hetarylacroleins.

Conformational Behaviour Analysis

  • A study conducted by Wöjcik et al. (1993) solved the structures of DMTBN variants using multinuclear magnetic resonance, revealing solvent-dependent spectral characteristics and engagement of p-electrons in the conjugated π-electron system.

Infrared Spectra and Structure

  • The infrared spectra of DMTBN variants were investigated by Vdovenko, Gerus & Gorbunova (1993), focusing on their spatial and electronic structure features.

Synthesis of Trifluoromethylpyrroles

  • Andrew & Mellor (2000) described syntheses of pyrroles and other heteroaromatics with trifluoromethyl substitution, using DMTBN and α-aminoacids.

properties

IUPAC Name

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMBYIQGSJDOB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

127223-93-2
Record name (3E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of the trifluoromethyl group influence the vibrational frequencies in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one?

A1: The trifluoromethyl group in this compound notably influences the vibrational frequencies of the molecule, particularly the C–F vibrations. These vibrations exhibit coupling with the C–H vibrations adjacent to the CF3 group, adding complexity to the analysis of infrared spectra []. The formation of intermolecular hydrogen bonds further affects the C–F vibrations, necessitating careful interpretation of spectral data to decouple these effects and accurately assign vibrational modes.

Q2: What is the significance of this compound in synthetic chemistry?

A2: this compound plays a crucial role as a versatile building block in organic synthesis. Its reaction with various lithium derivatives of aromatic or heteroaromatic compounds allows for the preparation of trifluoromethyl enones and enediones []. This reaction proceeds stereospecifically, yielding solely the (E)-isomers of the enones, highlighting its utility in synthesizing specific isomers with potentially distinct biological activities. Furthermore, it can be used to synthesize trifluoromethylated arylhydrazones through a coupling reaction with different aromatic diazonium salts [, ]. This synthetic route provides access to a diverse array of trifluoromethyl-containing compounds, expanding the chemical space for exploring new pharmaceuticals and materials.

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